![molecular formula C15H16N4O2 B2481663 2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine CAS No. 2380032-37-9](/img/structure/B2481663.png)
2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine is a complex organic compound with a unique structure that combines a pyrazine ring with an azetidine moiety and a pyridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Group: This step often involves nucleophilic substitution reactions where the pyridine moiety is introduced.
Formation of the Pyrazine Ring: This can be done through condensation reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-{3-[(pyridin-2-yloxy)methyl]azetidine-1-carbonyl}pyrazine: Similar structure but with a different position of the pyridine group.
2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]azetidine-1-carbonyl}pyrazine: Another positional isomer with the pyridine group in a different location.
2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-5-18-14(7-17-11)15(20)19-8-12(9-19)10-21-13-3-2-4-16-6-13/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHOXDPOVNZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
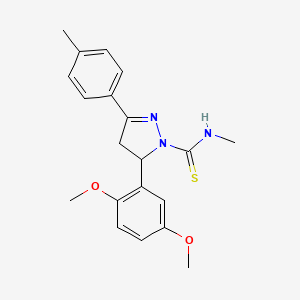
![2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)
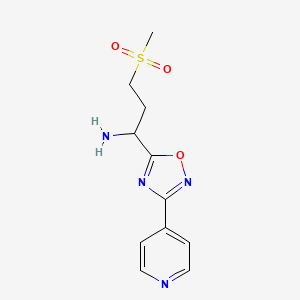
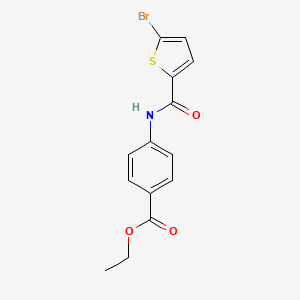
![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)
![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)
![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2481589.png)
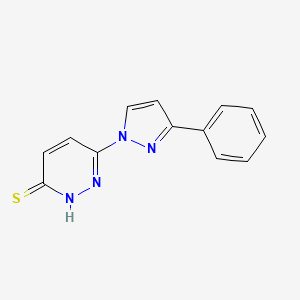
![4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)
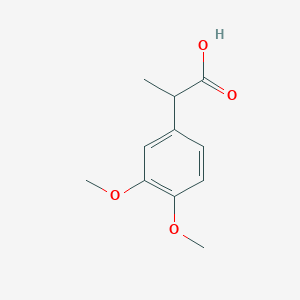


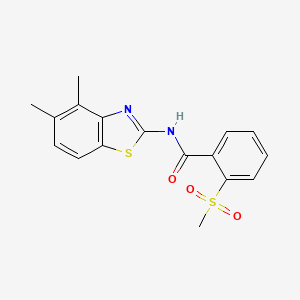
![N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-3-carboxamide](/img/structure/B2481603.png)
